molecular formula C15H14ClNO2 B5651044 N-(4-chlorophenyl)-2-(4-methoxyphenyl)acetamide

N-(4-chlorophenyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B5651044
M. Wt: 275.73 g/mol
InChI Key: FVZZLPYDVXZKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds structurally related to N-(4-chlorophenyl)-2-(4-methoxyphenyl)acetamide involves various chemical reactions, including hydrogenation, acetylation, and chlorination processes. For example, a novel Pd/C catalyst has been used for the hydrogenation of N-(3-nitro-4- methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, demonstrating the importance of catalysis in achieving high selectivity and yield in the synthesis process (Zhang Qun-feng, 2008).

Molecular Structure Analysis

The crystal structures of various C,N-disubstituted acetamides, including 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, provide insights into the molecular structure through hydrogen bonding and molecular interactions. Such analyses reveal the intricate details of molecular conformation and the influence of substituents on the overall structure (B. Narayana et al., 2016).

Chemical Reactions and Properties

The reactivity of N-(4-chlorophenyl)-2-(4-methoxyphenyl)acetamide derivatives is influenced by their functional groups, leading to various chemical reactions including esterification, acylation, and nucleophilic substitution. These reactions underline the compound's versatility in organic synthesis (Z. Zhong-cheng & Shu Wan-yin, 2002).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, are crucial for understanding the behavior of N-(4-chlorophenyl)-2-(4-methoxyphenyl)acetamide in various solvents and conditions. These properties are determined through crystallography and spectroscopy, offering insights into the compound's stability and suitability for different applications (B. Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and the potential for undergoing different organic reactions, define the applications and functionalities of N-(4-chlorophenyl)-2-(4-methoxyphenyl)acetamide. Research into these properties enables the development of new synthetic pathways and the optimization of existing ones for the production of targeted chemical products (A. Rehman et al., 2013).

Scientific Research Applications

Catalytic Hydrogenation

N-(4-chlorophenyl)-2-(4-methoxyphenyl)acetamide is relevant in the field of catalytic hydrogenation. For example, a novel Pd/C catalyst was developed for the hydrogenation of N-(3-nitro-4- methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, which is an important intermediate in azo disperse dyes production (Zhang Qun-feng, 2008).

Crystal Structure Analysis

The compound has been studied for its crystal structure, as seen in the research on C,N-disubstituted acetamides including 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide. These studies provide insights into molecular interactions and structure (B. Narayana et al., 2016).

Synthesis of Coordination Compounds

It is also used in the synthesis of coordination compounds. For instance, coordination compounds between lanthanon (III) isopropoxides and various secondary amides, including N-(4-chlorophenyl)-2-(4-methoxyphenyl)acetamide, have been isolated and characterized, highlighting its utility in inorganic chemistry (Miss Shakuntala Mathur et al., 1981).

Nonlinear Optical Properties

Another significant application is in the exploration of nonlinear optical properties. Research has been conducted to understand the linear and nonlinear optical behavior of organic crystals like 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, which are potential candidates for photonic devices (A. N. Castro et al., 2017).

Synthesis of Novel Derivatives

The compound is integral in the synthesis of novel derivatives, such as in the creation of N-aryl-2-(4-(3-(4-substituted phenyl)acryloyl)phenoxy)acetamide compounds, which have shown antioxidant activity (C. T. Nguyen et al., 2021).

properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-19-14-8-2-11(3-9-14)10-15(18)17-13-6-4-12(16)5-7-13/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZZLPYDVXZKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(4-methoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-2-(4-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-2-(4-methoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-chlorophenyl)-2-(4-methoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-chlorophenyl)-2-(4-methoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-chlorophenyl)-2-(4-methoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-chlorophenyl)-2-(4-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.